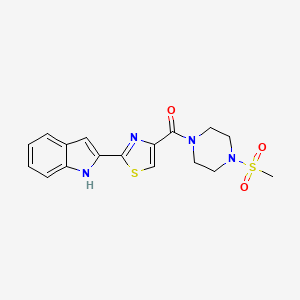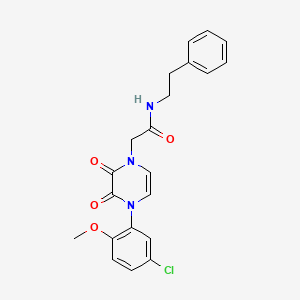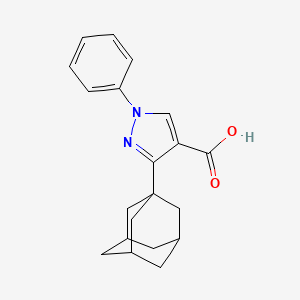
3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one, also known as 3-ASP, is a pyridinium-based molecule with a sulfonyl group attached to the nitrogen atom. It is a relatively new compound that has been studied for its potential applications in a variety of scientific fields.
Aplicaciones Científicas De Investigación
Synthesis and Transformation for Antimicrobial Activity
Research into compounds structurally related to "3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one" highlights their potential in synthesizing bioactive heterocyclic compounds. For instance, the synthesis of spiro thiazolinone heterocyclic compounds demonstrates how variations of the core structure can be utilized to create compounds with antimicrobial activities. The incorporation of different heterocyclic rings significantly impacts their biological activities, suggesting a pathway for developing novel antimicrobial agents (Patel & Patel, 2015).
Fluorescent Heterocycles for pH Sensitivity
The creation of fluorescent heterocycles, such as pyrrolo[2,3-b]pyridines, from a coupling-isomerization-enamine-addition-cyclocondensation sequence, reveals the compound's versatility. These heterocycles exhibit fluorescence and pH sensitivity, highlighting their potential application in biochemical sensing and imaging technologies (Schramm et al., 2006).
Crystal Structure Analysis for Molecular Design
The crystal structure analysis of related compounds, such as cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, provides insights into the molecular conformation and potential intermolecular interactions. This information is crucial for the rational design of new drugs and materials by understanding how structural features influence the properties and reactivity of these compounds (Pradeep et al., 2014).
Biologically Active Compounds Synthesis
The use of azomethine ylides in the synthesis of biologically active 1,4-diazepine compounds through multicomponent cycloaddition reactions showcases the potential for creating therapeutic agents. The ability to generate these compounds efficiently opens up possibilities for drug discovery, especially in areas requiring specific biological activities (Lee et al., 2014).
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c14-11-10(6-5-7-12-11)17(15,16)13-8-3-1-2-4-9-13/h5-7H,1-4,8-9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIQIZXGQPPEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2708480.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2708481.png)
![(R)-1-(3-methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2708483.png)
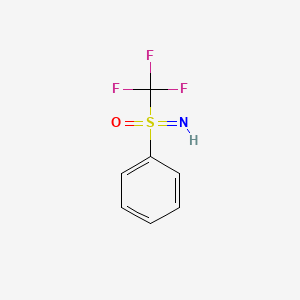

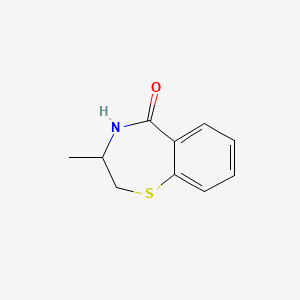
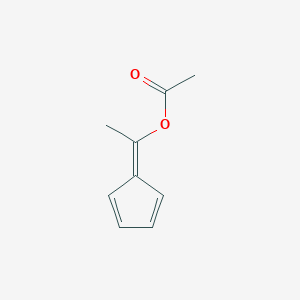
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708492.png)
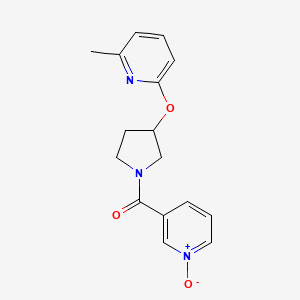
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2708498.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708499.png)
